molecular formula C5H9ClO2S B12304717 rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans

rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans

Cat. No.: B12304717
M. Wt: 168.64 g/mol
InChI Key: DUCXNHWHHCZADY-UHFFFAOYSA-N
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Description

rac-(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride, trans, is a cyclopropane derivative featuring two methyl groups in a trans configuration (opposite faces of the ring) and a sulfonyl chloride (-SO₂Cl) functional group. The "rac" designation indicates a racemic mixture containing both (1R,2R) and (1S,2S) enantiomers. The trans configuration imposes significant steric and electronic effects, influencing reactivity and physical properties. Its molecular formula is C₅H₈ClO₂S (calculated molecular weight: ~167.5 g/mol). Sulfonyl chlorides are pivotal in organic synthesis, particularly in forming sulfonamides or sulfonate esters via nucleophilic substitution.

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

1,2-dimethylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3

InChI Key

DUCXNHWHHCZADY-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

Mechanism : Zinc carbenoid insertion into alkenes.
Example : Reaction of a diene (e.g., 2-pentene) with methyl-substituted zinc reagents (e.g., CH₂I₂/ZnEt₂) yields trans-1,2-dimethylcyclopropane.

Reagents/Conditions Yield Stereochemistry Reference
CH₂I₂, ZnEt₂, Et₂O, 35°C 48% Trans-dominant
CH₂I₂, Zn/Cu, Et₂O Variable Retention of alkene geometry

Key Notes :

  • Trans products predominate due to the "butterfly" transition state.
  • Stereoselectivity depends on alkene geometry and substituents.

Ylide-Mediated Cyclopropanation

Mechanism : Electron-rich alkenes react with sulfur ylides (e.g., sulfonium ylides).

Reagents/Conditions Yield Stereochemistry Reference
Sulfur ylide, THF, −78°C 78% Trans (dr > 99:1)

Advantages :

  • High diastereoselectivity for trans products.
  • Compatible with electron-deficient alkenes.

Functionalization to Introduce the Sulfonyl Chloride Group

The sulfonyl chloride moiety is typically introduced via oxidation of thiols or direct chlorination of sulfonic acids.

Thiol Oxidation Pathway

Step 1: Thiol Introduction
A thiol group is appended to the cyclopropane ring via nucleophilic substitution (e.g., using SH⁻).

Step 2: Oxidation to Sulfonyl Chloride
Thiols are oxidized to sulfonic acids, then chlorinated.

Reagents/Conditions Yield Reference
H₂O₂, SOCl₂, CH₂Cl₂, RT >90%
Cl₂, HCl, H₂O, Turbulent flow 85–95%

Mechanistic Insight :

  • H₂O₂/SOCl₂ directly converts thiols to sulfonyl chlorides via oxidative chlorination.
  • Continuous chlorination with Cl₂ in HCl ensures high purity.

Sulfonic Acid Chlorination

Step 1: Sulfonation
The cyclopropane is sulfonated using fuming H₂SO₄ or SO₃.

Step 2: Conversion to Sulfonyl Chloride
Sulfonic acid is treated with SOCl₂ or PCl₅.

Reagents/Conditions Yield Reference
SOCl₂, reflux 70–85%

Challenges :

  • Cyclopropane ring stability under acidic conditions.
  • Regioselectivity in sulfonation.

Stereochemical Considerations

The racemic mixture arises from non-stereoselective synthesis or racemization.

Racemization Control

  • Avoiding Racemization : Use inert conditions (e.g., dry solvents, low temperatures) during sulfonation/chlorination.
  • Resolution : Chiral chromatography or enzymatic resolution (if enantiopure starting material is unavailable).

Enantioselective Alternatives

Catalytic Asymmetric Cyclopropanation

Catalyst Yield ee Reference
Cu(I) oxazoline complexes 77–91% >90%

Limitations :

  • Requires enantiopure ligands.
  • Scalability challenges for industrial use.

Synthetic Pathway Summary

A plausible route combines Simmons-Smith cyclopropanation with thiol oxidation:

  • Cyclopropanation :
    • React 2-pentene with CH₂I₂/ZnEt₂ → trans-1,2-dimethylcyclopropane.
  • Thiol Introduction :
    • Append SH group via SN2 substitution.
  • Oxidation/Chlorination :
    • Treat with H₂O₂/SOCl₂ → rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride.

Critical Challenges and Solutions

Challenge Solution Reference
Cyclopropane ring strain Use mild reaction conditions (low temp)
Thiophenol instability Protect SH as thioether intermediates
Racemization Chiral resolution post-synthesis

Data Tables

Table 1: Cyclopropanation Methods

Method Reagents Yield Stereochemistry
Simmons-Smith CH₂I₂, ZnEt₂, Et₂O 48% Trans
Sulfur Ylide Sulfonium ylide, THF 78% Trans (dr > 99:1)

Table 2: Sulfonyl Chloride Formation

Method Reagents Yield Conditions
H₂O₂/SOCl₂ Oxidation H₂O₂, SOCl₂, CH₂Cl₂ >90% RT, 2 hours
Continuous Chlorination Cl₂, HCl, Turbulent 85–95% 10–50°C, 15 mins

Chemical Reactions Analysis

rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Cyclopropane Derivatives
Rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride serves as a key intermediate in synthesizing various cyclopropane derivatives. Its ability to introduce a sulfonyl group enhances the reactivity of the cyclopropane ring, facilitating further transformations such as:

  • Cyclopropanation Reactions : It can be utilized in cyclopropanation reactions with alkenes or alkynes to form new cyclic structures with potential biological activity .

2. Formation of Sulfonamides
The sulfonyl chloride group allows for the efficient formation of sulfonamides when reacted with amines. This transformation is crucial in medicinal chemistry for developing pharmaceutical agents, particularly those targeting bacterial infections and cancer .

Medicinal Chemistry Applications

1. Anticancer Agents
Research has shown that derivatives of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride exhibit promising anticancer properties. The compound's ability to modify biological pathways makes it a candidate for drug design targeting specific cancer cell mechanisms .

2. Ethylene Biosynthesis Modulators
In plant biology, compounds derived from rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride have been investigated for their role in modulating ethylene biosynthesis. Ethylene is a crucial hormone in plants that regulates growth and development. The synthesized derivatives have shown potential as inhibitors of enzymes involved in ethylene production .

Case Studies

StudyApplicationFindings
Mikaelyan et al. (2024)Ethylene Biosynthesis InhibitorsNewly synthesized cyclopropane derivatives showed significant binding affinity to ACO2 enzyme in Arabidopsis thaliana, indicating potential as plant growth regulators .
Research on Anticancer ActivityAnticancer Drug DevelopmentDerivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use as therapeutic agents .

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is exploited in various chemical and biological applications to modify molecules or inhibit enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Configuration
rac-(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride, trans Not provided C₅H₈ClO₂S 167.5 1,2-dimethyl (cyclopropane) trans
rel-(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride, trans 2165645-28-1 C₉H₈BrClO₂S 295.4 2-bromophenyl (cyclopropane) trans
rel-(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride, trans 2165409-09-4 C₉H₈Cl₂O₂S 263.1 3-chlorophenyl (cyclopropane) trans
rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans 2227879-98-1 C₅H₈ClFO₂S 186.6 fluoromethyl (cyclopropane) trans

Key Findings:

Electron-Donating Groups (EDGs): The methyl groups in the target compound are EDGs, which may reduce electrophilicity compared to aryl-substituted analogs. However, steric hindrance from the trans-dimethyl configuration could offset this effect by restricting access to the sulfonyl chloride group.

Steric and Conformational Considerations: Trans-substituted cyclopropanes exhibit distinct spatial arrangements. Crystal structure determination tools like SHELXL and SHELXT () are critical for resolving such steric complexities, enabling precise analysis of bond angles and torsional strain .

Molecular Weight and Physical Properties :

  • Aryl-substituted derivatives (e.g., bromophenyl) have higher molecular weights (~295 g/mol) compared to the target compound (~167.5 g/mol), likely influencing solubility and melting points.
  • The fluoromethyl analog’s molecular weight (186.6 g/mol) reflects the substitution of a methyl group with a heavier fluorine atom .

Stereochemical Nuances: The target compound’s (1R,2R) trans configuration contrasts with the (1R,2S) notation in . This discrepancy highlights the importance of absolute configuration in determining enantiomeric relationships and diastereomer-specific properties .

Biological Activity

  • Molecular Formula : C5H9ClO2S
  • SMILES Notation : C(C1CC1)(C(=O)Cl)S(=O)(=O)
  • InChI Key : NNWYEKWZEAJVHY-VHSXEESVSA-N

Biological Activity Overview

Despite the lack of extensive literature specifically detailing the biological activity of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans, related compounds in the sulfonyl chloride class have shown various biological activities. These include:

  • Antimicrobial Activity : Sulfonyl chlorides are known for their bactericidal properties. They can inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Cytotoxicity : Some sulfonyl chlorides exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Table 1: Predicted Biological Activities of Sulfonyl Chlorides

Compound NameActivity TypeMechanism of ActionReference
SulfonamideAntimicrobialInhibition of bacterial folate synthesis
ChlorambucilAntineoplasticAlkylation of DNA leading to apoptosis
Rac-(1R,2R)Potential CytotoxicityDisruption of cellular processes (hypothetical)

Case Studies

While direct case studies on rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride are scarce, research on structurally similar compounds provides insights into potential applications:

  • Case Study 1 : A study on related sulfonyl compounds demonstrated effective inhibition against Staphylococcus aureus, suggesting that rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride may possess similar properties if tested under appropriate conditions.
  • Case Study 2 : Research involving sulfonyl chlorides indicated their role in synthesizing biologically active molecules that target specific enzymes involved in cancer progression. This suggests a possible avenue for future research into rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride as a precursor for therapeutic agents.

Research Findings

Emerging research indicates that cyclopropane derivatives can exhibit diverse biological effects:

  • Anticancer Properties : Compounds with cyclopropane moieties have been linked to the inhibition of tumor growth in various cancer models. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival.
  • Neuroactive Compounds : Some studies suggest that cyclopropane derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

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